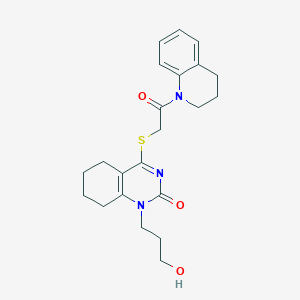

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c26-14-6-13-25-19-11-4-2-9-17(19)21(23-22(25)28)29-15-20(27)24-12-5-8-16-7-1-3-10-18(16)24/h1,3,7,10,26H,2,4-6,8-9,11-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYYYRKXHSYKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H27N5OS

- Molecular Weight : 421.55838 g/mol

- Structural Characteristics : The compound features a tetrahydroquinazolinone core with a thioether side chain and a hydroxypropyl group, contributing to its diverse biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. Specifically, the presence of the thioether moiety in this compound enhances its interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Compounds with a similar structural framework have been evaluated for their anticancer activity. For instance, studies suggest that quinazolinone derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway. The specific compound under consideration may exhibit similar properties due to its structural analogies with known anticancer agents .

Anti-HIV Activity

The compound's structural components suggest potential activity against HIV. Research on related compounds has demonstrated effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The dihydroquinoline structure is particularly noteworthy for its ability to interact with viral enzymes, thus inhibiting viral replication .

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

- Enzyme Inhibition : The thioether group may facilitate binding to active sites on target enzymes.

- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

- Direct Interaction with Viral Components : For anti-HIV activity, the compound may bind to reverse transcriptase or other viral proteins, preventing their function.

Case Studies and Research Findings

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that derivatives of quinazolinones exhibit significant anticancer properties. For example, studies on related compounds have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The compound's structural similarity to these derivatives may suggest potential efficacy against similar targets .

2. Antimicrobial Properties

Compounds containing the quinoline and quinazoline structures have demonstrated antimicrobial activities. Preliminary studies suggest that the thioether linkage may enhance the compound's ability to penetrate bacterial membranes, thus increasing its effectiveness against various pathogens .

3. Anti-inflammatory Effects

Quinazolinone derivatives have been explored for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions such as:

- Condensation Reactions : To form the quinazolinone core.

- Thioether Formation : Utilizing thiol and alkylating agents to introduce the thioether moiety.

- Hydroxylation : To add the hydroxypropyl group, which can enhance solubility and biological activity.

These synthetic approaches are critical for optimizing yield and purity for further biological evaluation.

Case Studies

Case Study 1: Anticancer Evaluation

In a study examining the anticancer potential of related compounds, one derivative achieved an IC50 value of 1.2 µM against MCF-7 cells. Mechanistic studies indicated that this compound induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase . This suggests that the target compound may exhibit similar mechanisms of action.

Case Study 2: Antimicrobial Testing

A series of quinoline derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications significantly enhanced antibacterial potency, highlighting the importance of functional groups in determining activity . The thioether group in our compound could play a similar role.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and related quinazolinone/dihydroquinoline derivatives:

Key Observations :

- The target compound uniquely merges tetrahydroquinazolinone and dihydroquinoline moieties, unlike triazole- or oxadiazole-containing analogs.

- The 3-hydroxypropyl group distinguishes it from alkyl/aryl-substituted derivatives (e.g., phenyl in ).

- Thioether linkages are common in quinazolinone derivatives but vary in terminal functionalization (e.g., triazole vs. dihydroquinoline).

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing derivatives of 3,4-dihydroquinolin-2(1H)-one and tetrahydroquinazolin-2(1H)-one scaffolds?

- Methodological Answer : A typical approach involves multi-step synthesis, including nucleophilic substitution, reduction, and coupling reactions. For example, intermediates like chloropropyl compounds (e.g., 36 in ) are synthesized using NaH in DMF with chloroiodopropane. Subsequent displacement with amines (e.g., dimethylamine or pyrrolidine) yields secondary intermediates, which are reduced and coupled with thioimidate reagents to form final products . Reaction conditions such as catalytic KI in aqueous acetonitrile at 60°C are critical for optimizing yields .

Q. How are synthesized compounds characterized for structural validation and purity?

- Methodological Answer : Characterization relies on 1H NMR for structural elucidation (e.g., verifying substituent positions) and mass spectrometry (ESI) for molecular weight confirmation. HPLC is used to assess purity (>95% in ). For example, tert-butyl-protected intermediates (e.g., 69 ) are analyzed via NMR to confirm coupling efficiency, while dihydrochloride salts (e.g., 70 ) are validated by comparing spectral data to theoretical predictions .

Q. What in vitro assays are used to evaluate biological activity for quinazolinone derivatives?

- Methodological Answer : Anti-tubercular activity is assessed using Mycobacterium tuberculosis growth inhibition assays. Compounds are tested at varying concentrations (e.g., 0.5–10 µg/mL) to determine minimum inhibitory concentrations (MICs). For enzyme inhibition, assays like NOS activity measurement involve recombinant enzymes (e.g., iNOS, eNOS, nNOS) expressed in Sf9 cells, with NO synthesis quantified via radioactive methods .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of thioether-linked quinazolinone derivatives?

- Methodological Answer : Yield optimization requires precise control of reaction conditions. For instance, LiAlH4 reduction of intermediates (e.g., 20 in ) in THF at room temperature avoids over-reduction. Catalysts like KI ( ) enhance nucleophilic substitution efficiency. Parallel synthesis and DOE (Design of Experiments) can identify optimal molar ratios and solvent systems (e.g., MeOH/CH2Cl2 for salt formation in ) .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Methodological Answer : Contradictions often arise from subtle structural differences (e.g., substituent positioning or stereochemistry). SAR (Structure-Activity Relationship) analysis using docking tools like AutoDock Vina ( ) can predict binding modes to targets like enzymes or receptors. For example, comparing the anti-tubercular activity of 28 (68% yield) vs. 30 (6% yield) in highlights the impact of amine linker length on potency .

Q. How are molecular docking studies designed to validate hypothesized binding interactions?

- Methodological Answer : Docking workflows involve preparing the ligand (e.g., protonation state adjustment) and receptor (e.g., homology modeling if no crystal structure exists). AutoDock Vina’s scoring function evaluates binding affinities, while clustering algorithms rank plausible poses. For quinazolinones, docking into mycobacterial enzyme active sites (e.g., enoyl-ACP reductase) can rationalize MIC variations .

Q. What analytical techniques troubleshoot impurities in final compounds?

- Methodological Answer : Impurities from side reactions (e.g., incomplete coupling) are identified via LC-MS to detect byproducts. Recrystallization in ethanol () or column chromatography (silica gel, gradient elution) purifies crude products. For salts like dihydrochlorides ( ), residual solvents are removed via vacuum drying, monitored by TGA/DSC .

Q. How do modifications to the 3-hydroxypropyl or thioether moieties influence pharmacokinetic properties?

- Methodological Answer : The 3-hydroxypropyl group enhances solubility via hydrogen bonding, while the thioether linker affects metabolic stability. LogP measurements and hepatocyte clearance assays quantify lipophilicity and oxidative susceptibility. For instance, replacing the thioether with sulfoxide ( ) may alter bioavailability, requiring in vivo PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.